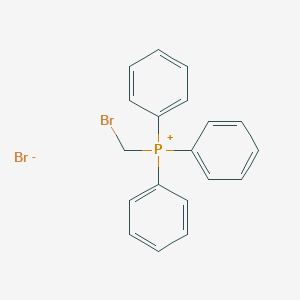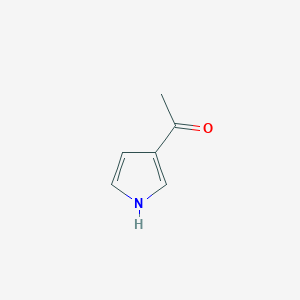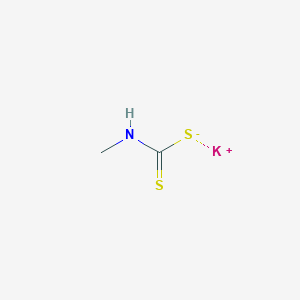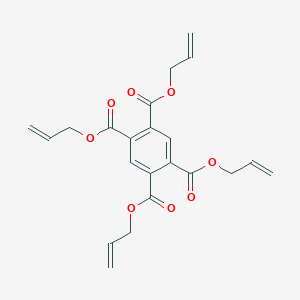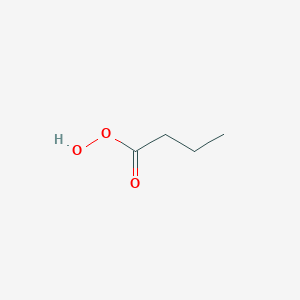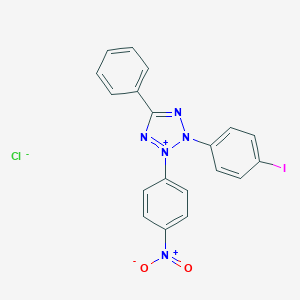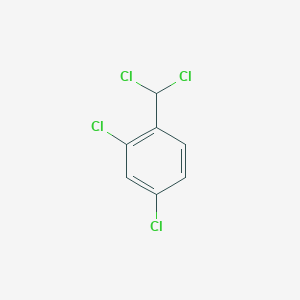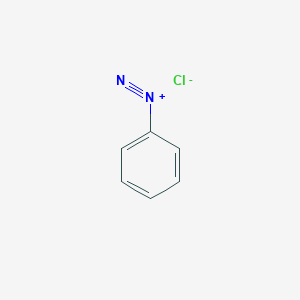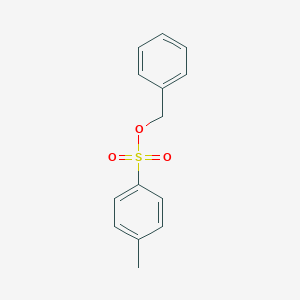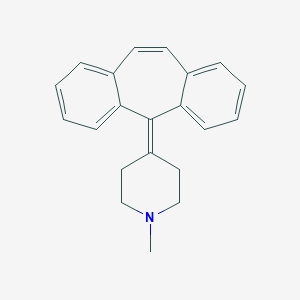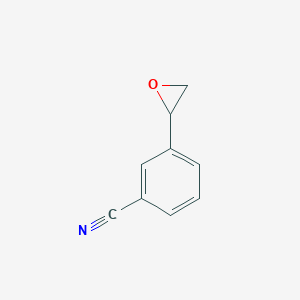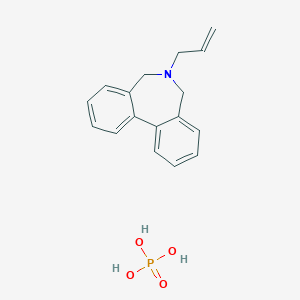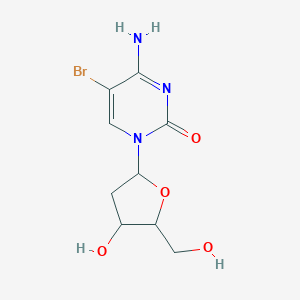
5-Bromo-2'-désoxycytidine
Vue d'ensemble
Description
5-Bromo-2’-deoxycytidine is a brominated derivative of the deoxyribonucleoside 2’-deoxycytidine. It is known for its potential as a DNA photosensitizer, meaning it can induce DNA damage when exposed to light, particularly ultraviolet light . This compound has garnered interest due to its ability to form DNA cross-links and strand breaks, which can be lethal to cells .
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
The primary target of 5-Bromo-2’-deoxycytidine (BrdC) is double-stranded DNA . BrdC is incorporated into the DNA, modifying its structure .
Mode of Action
BrdC interacts with its target, the double-stranded DNA, by being incorporated into the DNA structure during the polymerase chain reaction (PCR) . This interaction results in the DNA becoming photosensitive .
Biochemical Pathways
Upon irradiation with 300 nm photons, two types of damage to the DNA are observed: single strand breaks (SSBs) and intrastrand cross-links (ICLs) . The SSBs are likely formed due to photoinduced electron transfer between the photoexcited BrdC and the ground state 2’-deoxyguanosine (dG), while the ICLs are a result of a cycloaddition reaction .
Pharmacokinetics
Its incorporation into dna during pcr suggests that it can be effectively distributed and metabolized within cells .
Result of Action
The result of BrdC’s action is the induction of potentially lethal damage to the cell . The DNA damage caused by BrdC includes SSBs and ICLs, which can lead to cell death .
Action Environment
The action of BrdC is influenced by the presence of light, specifically 300 nm photons . The DNA damage caused by BrdC is observed upon irradiation with these photons . Therefore, the efficacy and stability of BrdC’s action are likely dependent on the light conditions in its environment .
Analyse Biochimique
Biochemical Properties
5-Bromo-2’-deoxycytidine modifies double-stranded DNA and determines DNA damage when exposed to 300 nm photons . It interacts with enzymes such as polymerase during chain reaction (PCR) to label oligonucleotides .
Cellular Effects
The incorporation of 5-Bromo-2’-deoxycytidine into DNA can lead to single strand breaks (SSBs) and intrastrand cross-links (ICLs), which are potentially lethal to the cell . It has also been shown to inhibit differentiation in certain leukemia cell lines .
Molecular Mechanism
The molecular mechanism of 5-Bromo-2’-deoxycytidine involves photoinduced electron transfer between the photoexcited compound and the ground state 2’-deoxyguanosine (dG). This leads to the formation of a short-lived anion that releases the bromide anion and leaves a reactive uridine-5-yl radical in the DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2’-deoxycytidine can be observed over time. When irradiated with 300 nm photons, the damage it causes to DNA can be assayed using techniques such as DHPLC, LC-MS, and denaturing polyacrylamide gel electrophoresis (PAGE) .
Metabolic Pathways
It is known to interact with enzymes such as polymerase during PCR .
Méthodes De Préparation
The synthesis of 5-Bromo-2’-deoxycytidine typically involves the bromination of 2’-deoxycytidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane . The reaction conditions often require careful control of temperature and reaction time to ensure the selective bromination at the 5-position of the cytidine ring.
In industrial settings, the production of 5-Bromo-2’-deoxycytidine may involve similar bromination reactions but on a larger scale, with optimized conditions for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Analyse Des Réactions Chimiques
5-Bromo-2’-deoxycytidine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Photochemical Reactions: When exposed to ultraviolet light, 5-Bromo-2’-deoxycytidine can induce DNA cross-linking and strand breaks.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less commonly studied compared to its photochemical properties.
Common reagents used in these reactions include N-bromosuccinimide for bromination, thiols or amines for substitution, and ultraviolet light for photochemical reactions .
Comparaison Avec Des Composés Similaires
5-Bromo-2’-deoxycytidine is similar to other brominated nucleosides, such as 5-bromo-2’-deoxyuridine and 8-bromo-2’-deoxyguanosine. it is unique in its specific photochemical properties and the types of DNA damage it induces .
5-Bromo-2’-deoxyuridine: Also a DNA photosensitizer, but it primarily induces different types of DNA damage compared to 5-Bromo-2’-deoxycytidine.
8-Bromo-2’-deoxyguanosine: Known for its efficient photodebromination, but it has different applications and mechanisms of action compared to 5-Bromo-2’-deoxycytidine.
Propriétés
IUPAC Name |
4-amino-5-bromo-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O4/c10-4-2-13(9(16)12-8(4)11)7-1-5(15)6(3-14)17-7/h2,5-7,14-15H,1,3H2,(H2,11,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISUPFXQEHWGAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)Br)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1022-79-3 | |
| Record name | Brcdr | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61765 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


